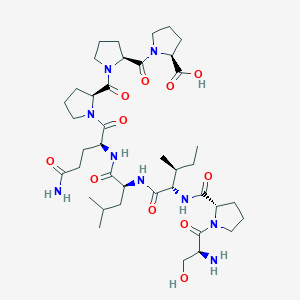
L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline is a peptide compound composed of a sequence of amino acids: serine, proline, isoleucine, leucine, glutamine, and multiple proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and proline.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can produce serine oxide, while reduction can yield reduced forms of the peptide.
Scientific Research Applications
L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-valyl-L-prolyl-L-isoleucine: Another peptide with a similar sequence but different amino acid composition.
Cyclo(L-Leucyl-L-Prolyl): A cyclic peptide with distinct structural properties.
Uniqueness
L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can confer unique structural and functional properties
Properties
CAS No. |
477878-89-0 |
|---|---|
Molecular Formula |
C40H65N9O11 |
Molecular Weight |
848.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C40H65N9O11/c1-5-23(4)32(45-34(53)27-10-6-16-46(27)36(55)24(41)21-50)35(54)44-26(20-22(2)3)33(52)43-25(14-15-31(42)51)37(56)47-17-7-11-28(47)38(57)48-18-8-12-29(48)39(58)49-19-9-13-30(49)40(59)60/h22-30,32,50H,5-21,41H2,1-4H3,(H2,42,51)(H,43,52)(H,44,54)(H,45,53)(H,59,60)/t23-,24-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
IKMGIJVFQHMMFH-ARVVYCJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















